Benzyl 3-hydroxypropionate
Overview
Description
Benzyl 3-hydroxypropionate, also known as benzyl 3-hydroxypropanoate, is an organic compound with the molecular formula C10H12O3. It is a colorless to yellow liquid with a faint aromatic odor. This compound is used in various chemical synthesis processes and has applications in different fields such as pharmaceuticals, fragrances, and polymer production .
Mechanism of Action
Target of Action
Benzyl 3-hydroxypropionate is a chemical compound with the molecular formula C10H12O3 . .
Biochemical Pathways
It’s worth noting that 3-hydroxypropionic acid (3-HP), a structurally similar compound, is an economically important platform compound from which a panel of bulk chemicals can be derived . Bioproduction of 3-HP has attracted more attention due to utilization of renewable biomass .
Action Environment
Biochemical Analysis
Biochemical Properties
Benzyl 3-Hydroxypropionate, as a derivative of 3-HP, may participate in biochemical reactions similar to 3-HP. 3-HP has been identified in various organisms where it participates in autotrophic carbon dioxide (CO2) assimilation pathways . This indicates the likelihood of CO2-based manufacturing of chemicals, which is an intriguing frontier of microbial metabolic engineering .
Cellular Effects
The cellular effects of this compound are not well-studied. Its parent compound, 3-HP, has been shown to have significant effects on cellular processes. For example, 3-HP shows active chemical properties because it bears both hydroxyl and carboxyl groups .
Molecular Mechanism
A docking study showed that the 3-HP binding pocket is located between the N-terminal helix-turn-helix motif and the C-terminal cofactor-binding domain . This suggests that this compound might have similar binding interactions.
Temporal Effects in Laboratory Settings
Studies on 3-HP have shown that it has potential for bioproduction due to the utilization of renewable biomass .
Metabolic Pathways
This compound may be involved in similar metabolic pathways as 3-HP. 3-HP is involved in autotrophic CO2 assimilation pathways in various organisms .
Subcellular Localization
Studies on 3-HP have shown that it can be produced in the mitochondria of yeast cells , suggesting that this compound might have similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxypropionate can be synthesized through the esterification of 3-hydroxypropionic acid with benzyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, this compound can be produced through a similar esterification process, but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and advanced purification techniques such as fractional distillation ensures the efficient production of high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzyl 3-oxopropionate.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Benzyl 3-oxopropionate.
Reduction: Benzyl 3-hydroxypropyl alcohol.
Substitution: Various substituted benzyl 3-hydroxypropionates depending on the reagent used.
Scientific Research Applications
Benzyl 3-hydroxypropionate has several applications in scientific research:
Comparison with Similar Compounds
Benzyl 3-oxopropionate: An oxidized form of benzyl 3-hydroxypropionate.
Benzyl 3-hydroxypropyl alcohol: A reduced form of this compound.
Benzyl 3-hydroxybutyrate: A similar compound with an additional carbon in the hydroxy acid chain.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its hydroxyl and ester functional groups make it a valuable intermediate in organic synthesis. Additionally, its applications in various fields such as pharmaceuticals, fragrances, and polymers highlight its versatility and importance .
Properties
IUPAC Name |
benzyl 3-hydroxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-7-6-10(12)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRDBYYUPACJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065773 | |
Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14464-10-9 | |
Record name | Phenylmethyl 3-hydroxypropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14464-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 3-hydroxy-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0065773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 3-hydroxypropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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